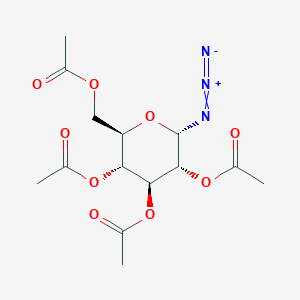![molecular formula C10H7F3N2O B1607583 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 419534-37-5](/img/structure/B1607583.png)
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H7F3N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide are currently unknown
Mode of Action
It’s known that the compound can inhibit certain biochemical processes . The specific interactions between the compound and its targets, and the resulting changes, are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives. One common method involves the direct treatment of 2-(trifluoromethyl)aniline with methyl cyanoacetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Catalysts: Triethylamine, palladium catalysts
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- Leflunomide
- Teriflunomide
Uniqueness
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its reactivity and binding properties compared to similar compounds. This positional difference can lead to variations in biological activity and specificity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMBMSKLEQIKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368540 | |
| Record name | 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419534-37-5 | |
| Record name | 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)

![Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1607512.png)

![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)



